(3-Tert-butyl-4-methoxycyclohexyl)methanol
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Overview
Description
(3-Tert-butyl-4-methoxycyclohexyl)methanol is an organic compound with the molecular formula C12H24O2. It is known for its use as an odoriferous substance . The compound features a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and a hydroxymethyl group.
Preparation Methods
The synthesis of (3-Tert-butyl-4-methoxycyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-tert-butyl-4-methoxycyclohexanone with a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol . Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing flow microreactor systems for efficiency .
Chemical Reactions Analysis
(3-Tert-butyl-4-methoxycyclohexyl)methanol undergoes several types of chemical reactions:
Scientific Research Applications
(3-Tert-butyl-4-methoxycyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its odoriferous properties.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4-methoxycyclohexyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, its methoxy and tert-butyl groups contribute to its hydrophobic interactions, affecting its overall activity .
Comparison with Similar Compounds
(3-Tert-butyl-4-methoxycyclohexyl)methanol can be compared with other similar compounds such as:
4-tert-Butylcyclohexanone: This compound lacks the methoxy and hydroxymethyl groups, making it less versatile in chemical reactions.
4-tert-Butylcatechol: This compound has a catechol structure, which gives it different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C12H24O2 |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(3-tert-butyl-4-methoxycyclohexyl)methanol |
InChI |
InChI=1S/C12H24O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
PVCBBUOUYOKAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CCC1OC)CO |
Origin of Product |
United States |
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